molecular formula C8H7NS2 B2382138 3,4-Dihydro-2H-1,3-benzothiazine-2-thione CAS No. 92808-77-0

3,4-Dihydro-2H-1,3-benzothiazine-2-thione

Cat. No.: B2382138
CAS No.: 92808-77-0
M. Wt: 181.27
InChI Key: UPQSXGQNKWFCQV-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,3-benzothiazine-2-thione: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Green synthesis methods, which aim to reduce the environmental impact of chemical production, are also being explored for the synthesis of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,3-benzothiazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dihydro-2H-1,3-benzothiazine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-1,3-benzothiazine-2-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-2H-1,3-benzothiazine-2-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-1,3-benzothiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQSXGQNKWFCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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